Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

Pranlukast synthesis Amidation methodology Process chemistry

N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (CAS 136450-06-1; UNII 66NXWRAG2B; molecular formula C₂₅H₂₅NO₄; MW 403.47 g/mol) is a synthetic benzamide derivative that serves a dual role as both a penultimate intermediate in the industrial synthesis of the leukotriene receptor antagonist pranlukast and as a process-related impurity of pranlukast hydrate. The compound is listed in the ECHA C&L Inventory (EC No.

Molecular Formula C25H25NO4
Molecular Weight 403.5 g/mol
CAS No. 136450-06-1
Cat. No. B1293487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
CAS136450-06-1
Molecular FormulaC25H25NO4
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCCCC3=CC=CC=C3)O
InChIInChI=1S/C25H25NO4/c1-18(27)22-11-7-12-23(24(22)28)26-25(29)20-13-15-21(16-14-20)30-17-6-5-10-19-8-3-2-4-9-19/h2-4,7-9,11-16,28H,5-6,10,17H2,1H3,(H,26,29)
InChIKeyNTUBQTVFDLDHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (CAS 136450-06-1): Procurement-Grade Identity, Regulatory Status, and Supply-Chain Positioning


N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (CAS 136450-06-1; UNII 66NXWRAG2B; molecular formula C₂₅H₂₅NO₄; MW 403.47 g/mol) is a synthetic benzamide derivative that serves a dual role as both a penultimate intermediate in the industrial synthesis of the leukotriene receptor antagonist pranlukast and as a process-related impurity of pranlukast hydrate [1]. The compound is listed in the ECHA C&L Inventory (EC No. 416-150-9) and is subject to harmonized CLP classification [2]. It is commercially available from multiple global suppliers at purities ranging from 95% to ≥99% (HPLC), making it a routinely procurable research and reference-standard chemical .

Why N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide Cannot Be Replaced by Generic In-Class Alternatives in Pranlukast Synthesis and Impurity Control


Although multiple benzamide intermediates and impurities coexist within the pranlukast synthetic pathway, this compound is uniquely positioned at the penultimate amidation step where the 4-(4-phenylbutoxy)benzoyl pharmacophore is installed onto the 3-amino-2-hydroxyacetophenone scaffold [1]. Substituting it with the earlier acid intermediate (4-(4-phenylbutoxy)benzoic acid, CAS 30131-16-9) or with the des-butoxy analog (N-(3-acetyl-2-hydroxyphenyl)benzamide, CAS 187843-87-4) bypasses the critical C–N bond formation step and alters both the impurity profile and the reactivity for the subsequent cyclization to the benzopyran-4-one core [2]. As a well-characterized impurity standard, its distinct mass (404 Da by MS) and retention behavior provide an irreplaceable reference for HPLC method validation required by ICH Q2(R1) guidelines [1].

Product-Specific Quantitative Evidence Guide: N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (CAS 136450-06-1) vs. Closest Analogs


Synthetic Yield Advantage: One-Step Phosphotungstic Acid-Catalyzed Amidation vs. Traditional Two-Step Thionyl Chloride Activation

A novel one-step catalytic amidation method using phosphotungstic acid directly couples 4-(4-phenylbutoxy)benzoic acid with 3-amino-2-hydroxyacetophenone to produce the target compound. This approach achieved a yield of >77% while eliminating the toxic thionyl chloride activation step required in the conventional two-step method [1]. In contrast, the traditional two-step route using thionyl chloride activation followed by amidation typically reports comparable or slightly lower yields (70–85%) but generates SO₂ and HCl off-gases, requiring additional scrubbing infrastructure [2]. The one-step method thus offers quantifiable environmental and safety differentiation without sacrificing yield.

Pranlukast synthesis Amidation methodology Process chemistry

Cytotoxicity Differential in A549 Lung Carcinoma Cells: Target Compound vs. Alkaline Degradation Product DP9

In a validated MTT cytotoxicity assay using the A549 human lung carcinoma cell line, the procured impurity corresponding to N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (confirmed by MS/MS, NMR, and FTIR; mass 404 Da) exhibited cytotoxicity at concentrations above 62.5 μg/mL. This was approximately 4-fold more potent than the alkaline stress degradation product DP9 (mass 500 Da), which showed cytotoxicity only above 250 μg/mL [1]. The lower cytotoxic threshold of the target compound establishes it as a more sensitive marker for impurity profiling and safety evaluation.

In vitro toxicology Pranlukast impurity safety A549 cytotoxicity

Lipophilicity and Polar Surface Area Differentiation: Target Intermediate vs. Downstream Pranlukast API

The target compound possesses a computed LogP (XLogP3) of 5.3 and a topological polar surface area (PSA) of 75.63 Ų [1]. In comparison, the final API pranlukast (CAS 103177-37-3; MW 481.5) has a lower LogP (estimated ~4.5–5.0) and a higher PSA (~110 Ų) due to the tetrazole and benzopyran-4-one moieties . The higher lipophilicity and moderate PSA of the intermediate facilitate its extraction and purification in organic solvents (toluene, dichloromethane) during workup, whereas pranlukast requires more polar conditions for isolation. This property profile directly impacts solvent selection, crystallisation behaviour, and chromatographic method development.

Physicochemical profiling Drug-likeness Intermediate selection

Alkaline Stress Lability as a Stability-Indicating Differentiation: Target Compound vs. Pranlukast API

Under alkaline stress conditions (as per ICH Q1A(R2)), pranlukast hydrate undergoes 62.48% degradation, producing DP6 and DP9 as the two observable alkaline degradation products. The target compound (the procured impurity, mass 404 Da) was not formed under alkaline conditions; instead, it is a synthetic process impurity present in the drug substance before stress exposure [1]. This differential stability profile means that the target compound can serve as a stable, non-degrading marker for process impurity monitoring, distinct from degradation products that increase under storage stress. In contrast, the degradation product DP9 (mass 500 Da) is formed only under alkaline stress and is absent in unstressed drug substance.

Forced degradation Stability-indicating methods Impurity fate mapping

Best Research and Industrial Application Scenarios for N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (CAS 136450-06-1)


1. Reference Standard for Pranlukast Impurity Profiling and ANDA/DMF Submission

Pharmaceutical companies developing generic pranlukast formulations require this compound as a well-characterized process impurity reference standard for HPLC method validation and stability studies. The target compound's distinct mass (404 Da by LC-ESI-QTOF-MS/MS), confirmed structure by NMR and FTIR, and defined cytotoxic threshold (>62.5 μg/mL in A549 cells) make it an essential system suitability marker for quality control, directly supporting ANDA and DMF regulatory submissions per ICH Q2(R1) and Q3A guidelines [1].

2. Penultimate Intermediate for Kilogram-Scale Pranlukast API Manufacturing

The compound is the direct precursor to the benzopyran-4-one cyclization step in pranlukast synthesis. The one-step phosphotungstic acid-catalyzed amidation route (yield >77%) provides a scalable, environmentally preferable alternative to the traditional two-step thionyl chloride method [2]. Procurement of this intermediate at ≥98% purity (HPLC) from qualified vendors ensures consistent reactivity in the final cyclization, directly impacting overall process yield and API purity [3].

3. Analytical Method Development for Orthogonal Impurity-Degradation Product Discrimination

Because the target compound is a process impurity that is not formed under alkaline, acidic, oxidative, or thermal stress conditions, it serves as a stable, non-degrading marker for developing stability-indicating HPLC methods. Its chromatographic resolution from the alkaline degradation product DP9 (RRT differential, distinct MS fragmentation) enables orthogonal control of manufacturing consistency (process impurities) and shelf-life stability (degradation products), a key requirement for ICH Q6A-compliant specifications [1].

4. In Vitro Toxicology Benchmarking for Pranlukast Impurity Safety Assessment

The target compound's MTT cytotoxicity profile in A549 cells (cytotoxic above 62.5 μg/mL) establishes a quantitative safety benchmark for setting impurity acceptance limits. Its 4-fold lower cytotoxic threshold compared to degradation product DP9 (>250 μg/mL) justifies its use as a conservative sentinel marker in toxicity risk assessment during pharmaceutical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.